2-(6-Chloro-1H-benzimidazol-2-yl)guanidine (ClGBI) vs. 2-Guanidinobenzimidazole (2GBI): Quantitative Difference in Membrane Permeability
While both ClGBI and its non-chlorinated analog 2-guanidinobenzimidazole (2GBI) bind to the intracellular side of the Hv1 channel, they exhibit starkly different abilities to permeate the cell membrane. Molecular dynamics simulations reveal a substantial difference in their free energy barriers for membrane crossing, providing a direct structural rationale for why the chloro-substituted ClGBI has significantly altered cellular accessibility [1]. This is not merely a potency difference but a fundamental change in physicochemical behavior that affects how the compound can be used experimentally.
| Evidence Dimension | Free energy barrier for membrane permeation |
|---|---|
| Target Compound Data | Lower free energy barrier (quantified as potential of mean force, PMF, profile) |
| Comparator Or Baseline | 2-Guanidinobenzimidazole (2GBI, CAS 5418-95-1) with a higher free energy barrier for permeation |
| Quantified Difference | Substantially different PMF profiles, with ClGBI having a lower barrier and thus higher permeability than 2GBI. |
| Conditions | Atomistic molecular dynamics simulations with adaptive biasing force method. |
Why This Matters
This difference in membrane permeability directly impacts the effective intracellular concentration and kinetics of Hv1 inhibition, making ClGBI the superior choice for experiments where rapid and efficient cellular uptake is required.
- [1] Lim, V.T.; Geragotelis, A.D.; Lim, N.M.; Freites, J.A.; et al. Thermodynamics and mechanism of the membrane permeation of Hv1 channel blockers. J Membr Biol 2021, 254(1), 5-16. View Source
